molecular formula C13H19NO5S B13888283 Tert-butyl 3-(2-furylmethylsulfonyl)azetidine-1-carboxylate

Tert-butyl 3-(2-furylmethylsulfonyl)azetidine-1-carboxylate

Cat. No.: B13888283
M. Wt: 301.36 g/mol
InChI Key: JJNPRZUNEBMVRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(2-furylmethylsulfonyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C13H19NO5S. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, a furan ring, and a sulfonyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-furylmethylsulfonyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or azetidinones.

    Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction using a furan-containing reagent.

    Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides or sulfonic acids under basic conditions.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and suitable activating agents such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: The compound can serve as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It may be used as a ligand or catalyst in various organic transformations.

Biology and Medicine:

    Drug Development: The unique structural features of the compound make it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Biological Probes: It can be used as a probe to study biological processes involving azetidine or furan-containing molecules.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-furylmethylsulfonyl)azetidine-1-carboxylate depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and sulfonyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate
  • Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate
  • Tert-butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate

Comparison:

Properties

Molecular Formula

C13H19NO5S

Molecular Weight

301.36 g/mol

IUPAC Name

tert-butyl 3-(furan-2-ylmethylsulfonyl)azetidine-1-carboxylate

InChI

InChI=1S/C13H19NO5S/c1-13(2,3)19-12(15)14-7-11(8-14)20(16,17)9-10-5-4-6-18-10/h4-6,11H,7-9H2,1-3H3

InChI Key

JJNPRZUNEBMVRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)CC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.